Naltrexone
描述
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-XFWGSAIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046313 | |
| Record name | Naltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naltrexone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |
| Record name | Naltrexone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naltrexone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naltrexone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |
| Record name | Naltrexone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
16590-41-3 | |
| Record name | Naltrexone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrexone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltrexone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naltrexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALTREXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naltrexone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naltrexone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |
| Record name | Naltrexone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naltrexone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naltrexone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Catalytic Enantioselective Sharpless Dihydroxylation
The asymmetric synthesis of (–)-naltrexone begins with commercially available achiral substrates, employing Sharpless asymmetric dihydroxylation to introduce stereogenic centers. This method, developed by researchers, achieves enantiomeric excess through catalytic oxidation of olefins, yielding vicinal diols with precise stereochemistry. For instance, the dihydroxylation of imine precursors generates intermediates critical for constructing the morphinan core. The use of titanium-based catalysts ensures high enantioselectivity, a prerequisite for biological activity in opioid antagonists.
Rhodium-Catalyzed C–H Alkenylation and Electrocyclization
A Rh(I)-catalyzed C–H alkenylation and torquoselective 6π-electrocyclization cascade forms the hexahydroisoquinoline bicyclic framework. This step converts azatriene intermediates into stereochemically defined bicyclic structures, such as compound 13 , which is subsequently reduced to a single diastereomer. The torquoselectivity of the electrocyclization step ensures the correct configuration of the C-14 and C-15 positions, critical for binding to opioid receptors.
Grewe Cyclization and Hydride Shift
Acid-mediated Grewe cyclization constructs the tetracyclic morphinan skeleton while inducing a hydride shift to introduce the C-6 oxo group. This one-pot reaction converts bicyclic intermediates like 14 into advanced morphinan derivatives (e.g., 15 ) with yields exceeding 70%. The hydride shift mechanism, facilitated by Brønsted acids, avoids the need for additional oxidation steps, streamlining the synthesis.
Allylic C–H Oxidation and Final Functionalization
The C-14 hydroxyl group, essential for antagonist activity, is installed via a two-step sequence: Pd-mediated dehydrogenation converts ketones to enones, followed by Cu(II)-catalyzed allylic oxidation using molecular oxygen. Final demethylation with BBr3 yields (–)-naltrexone in 67% yield over two steps, completing the 17-step linear synthesis. This route’s modularity permits access to non-natural morphinan analogs, addressing limitations of traditional semi-synthetic approaches.
Oxazolidine-Mediated Synthesis from Oxymorphone Derivatives
Oxazolidine Formation via Burgess Reagent
Oxymorphone derivatives undergo N-oxidation and subsequent treatment with Burgess reagent to form oxazolidines. This one-pot reaction achieves near-quantitative yields, providing a masked amine functionality that enables selective N-alkylation. The oxazolidine intermediate serves as a versatile precursor for synthesizing naltrexone, naloxone, and related antagonists.
Grignard Reagent Alkylation
Reaction of the oxazolidine with Grignard reagents (e.g., cyclopropylmagnesium bromide) introduces N-cyclopropylmethyl groups, directly yielding this compound precursors. This method bypasses traditional N-demethylation steps, reducing the synthesis to fewer than 10 steps. The approach’s efficiency stems from the oxazolidine’s stability under basic conditions, preventing undesired ring-opening reactions.
Deprotection and Final Modifications
Acidic hydrolysis of the oxazolidine regenerates the tertiary amine, while subsequent O-demethylation and ketone reduction steps produce this compound in 85% overall yield. Compared to asymmetric synthesis, this route offers shorter reaction sequences but relies on opioid natural products as starting materials, limiting access to novel analogs.
Sustained-Release Formulation Techniques
Biodegradable Polymer Matrices
Sustained-release this compound formulations utilize copolymers like poly(lactic-co-glycolic acid) (PLGA) to achieve prolonged drug release. Subcutaneous implants composed of 90% L-lactic acid and 10% glycolic acid provide plasma concentrations of 0.3–0.5 ng/mL for up to 30 days. However, early formulations faced biocompatibility issues, with inflammatory responses observed in clinical trials.
Nanogel and Micelle Systems
Recent advances employ nanogels and micelles to enhance this compound’s bioavailability. Poly(ethylene oxide)-methyl methacrylate (PEO-MMA) copolymers form micelles with controlled release kinetics, governed by the power law model $$ \ln F = \ln K_p + p \ln t $$, where $$ F $$ is the fraction of drug released. These systems reduce the initial burst effect, maintaining therapeutic levels for over 72 hours.
Pharmacokinetic Optimization
Table 1 summarizes this compound’s pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Oral Bioavailability | ≤40% |
| Peak Plasma Concentration | 1–2 ng/mL |
| Half-Life | 4–14 hours |
| Metabolism | Hepatic (via ketone reduction) |
Sustained-release systems mitigate the need for daily dosing, improving patient compliance. For example, a 1 ng/mL increase in plasma this compound correlates with a 35% reduction in relapse risk.
Comparative Analysis of Synthetic Routes
Step Economy and Yield
The asymmetric synthesis requires 17 linear steps but achieves enantiomeric purity without natural opioids. In contrast, the oxazolidine route completes in ≤10 steps but depends on oxymorphone availability. Yields for both methods exceed 60% in critical steps, though scalability favors the oxazolidine approach for industrial applications.
Stereochemical Control
Sharpless dihydroxylation and torquoselective electrocyclization provide superior stereocontrol in asymmetric synthesis, enabling access to both enantiomers. The oxazolidine method, while efficient, cannot easily modify stereochemistry, limiting its utility for novel analogs.
Environmental and Cost Considerations
Rhodium catalysts in asymmetric synthesis raise concerns about cost and metal waste. Oxazolidine-mediated routes utilize Grignard reagents, which are cost-effective but require anhydrous conditions. Green chemistry principles favor the development of iron-catalyzed N-demethylation methods, though these remain experimental.
化学反应分析
Metabolic Reactions
Naltrexone is metabolized via hepatic biotransformation, producing active and inactive metabolites:
| Metabolite | Enzyme Involved | Reaction Type | Bioactivity |
|---|---|---|---|
| 6-β-naltrexol | Dihydrodiol dehydrogenases | Reduction | Active (μ-opioid antagonist) |
| 2-Hydroxy-3-methoxy-6-β-naltrexol | Cytochrome P450 (CYP) isoforms | Oxidation & Methylation | Inactive |
| 2-Hydroxy-3-methyl-naltrexone | CYP isoforms | Oxidation & Methylation | Inactive |
| Glucuronide conjugates | UGT enzymes | Conjugation (glucuronidation) | Inactive (enhanced excretion) |
Key Findings :
-
6-β-naltrexol is the primary metabolite, contributing ~10–30× higher plasma concentrations than this compound after oral administration due to first-pass metabolism .
-
Conjugation with glucuronic acid facilitates renal excretion, accounting for 43% of an oral dose .
Stability and Degradation
This compound hydrochloride exhibits hydration-dependent phase behavior:
| Form | Conditions | Characteristics |
|---|---|---|
| Anhydrate | <35% RH, 25°C | Metastable, converts to dihydrate I |
| Dihydrate I | 35–58% RH, 25°C | Thermodynamically stable below 58°C |
| Dihydrate II | >58°C (aqueous slurry) | Preferred at elevated temperatures |
| Tetrahydrate | Excess water, 25°C | Forms via slurry conversion |
PXRD Data :
-
Dihydrate I: Peaks at 7.8–12.7° 2θ.
-
Dihydrate II: Overlapping peak at 11.8° 2θ, broad peaks at ~13.0° 2θ .
Degradation Pathways :
-
Hydrolysis : Susceptible under strong acidic/basic conditions, cleaving the 4,5-epoxide ring.
-
Oxidation : C-14 hydroxyl group may oxidize to ketone under prolonged storage.
Mass Spectrometry
-
Major Fragments : m/z 267.1254 (base peak), 324.1592, 270.1123.
-
Collision Cross-Section : 174.71 Ų (M+H⁺), 183.5 Ų (M+K⁺).
NMR Data
-
¹³C NMR : Key signals at δ 170.2 (C-6 ketone), 73.5 (C-14 hydroxyl).
Pharmacogenetic Considerations
-
Asn40Asp Polymorphism : Correlates with enhanced this compound efficacy in reducing alcohol cravings .
This synthesis of chemical data underscores this compound’s complexity in metabolism, synthesis, and stability, providing a foundation for optimizing therapeutic formulations and analytical protocols.
科学研究应用
Naltrexone in Alcohol Dependence
This compound is primarily recognized for its role in the treatment of alcohol use disorder (AUD). Its efficacy has been established through numerous randomized controlled trials (RCTs).
Clinical Efficacy
- A systematic review analyzed 29 RCTs involving 5,997 patients with AUD. Results indicated that 70% of trials measuring reductions in heavy drinking favored this compound over placebo. Conversely, only 36% showed an advantage for abstinence measures .
- This compound works by reducing the rewarding effects of alcohol, thus decreasing cravings and consumption levels. This mechanism makes it particularly effective for patients who continue to drink but wish to reduce their intake .
Case Studies
- In a notable case study, a patient maintained on 50 mg of this compound daily reported complete abstinence from alcohol over 44 weeks, with liver function tests normalizing within four weeks . This highlights this compound's potential for long-term management of AUD.
This compound in Opioid Dependence
This compound is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids and can help prevent relapse.
Clinical Trials and Findings
- The FDA approved this compound for opioid dependence, and studies have shown that it can significantly reduce relapse rates when combined with psychosocial interventions .
- A clinical trial involving a depot formulation of this compound demonstrated improved retention rates and reduced opioid use among participants compared to placebo .
Emerging Applications: Other Substance Use Disorders
Recent research has explored this compound's potential applications beyond alcohol and opioids.
Methamphetamine Use Disorder
- Preliminary studies suggest that this compound may reduce cravings and subjective responses to methamphetamine (MA) administration. A double-blind study found that this compound significantly blunted cue-induced cravings for MA, indicating its potential utility in treating MA use disorder .
Cocaine Use Disorder
- This compound has shown promise in reducing cravings during controlled cocaine administration. Although results are mixed regarding its effectiveness on the subjective effects of cocaine, ongoing studies aim to clarify its role in cocaine addiction treatment .
Nitrous Oxide Use
- A case study reported significant reductions in nitrous oxide use among a patient treated with this compound. Initially using up to 400 canisters per day, the patient reduced usage to less than 60 canisters weekly after initiating treatment . This suggests this compound's versatility across various substance use disorders.
Summary of Clinical Findings
| Substance Use Disorder | Clinical Evidence | Key Findings |
|---|---|---|
| Alcohol Dependence | 29 RCTs | Effective in reducing heavy drinking; majority favor this compound over placebo |
| Opioid Dependence | Multiple studies | Reduces relapse rates when combined with psychosocial support |
| Methamphetamine | Preliminary studies | Blunts craving and subjective responses to MA |
| Cocaine | Mixed findings | Potential to reduce cravings; further research needed |
| Nitrous Oxide | Case study | Significant reduction in use reported |
作用机制
相似化合物的比较
6β-Naltrexol
6β-naltrexol, the primary metabolite of naltrexone, shares structural and pharmacological similarities but differs in potency and pharmacokinetics:
- Receptor Affinity : Both compounds exhibit similar MOR binding affinities under equilibrium conditions .
- Withdrawal Potency : In morphine-dependent mice, this compound is 10–100 times more potent than 6β-naltrexol in precipitating withdrawal symptoms (e.g., jumping, diarrhea). This difference is attributed to faster receptor access and onset of action for this compound .
- In rats, 6β-naltrexol is undetectable in urine, and 80–90% of excreted this compound remains unmetabolized .
- Clinical Relevance : 6β-naltrexol’s delayed onset and lower potency may reduce its utility in acute withdrawal management compared to this compound .
Table 1: Key Differences Between this compound and 6β-Naltrexol
| Parameter | This compound | 6β-Naltrexol |
|---|---|---|
| MOR Affinity (in vivo) | High | Similar to this compound |
| Withdrawal Potency | 10–100× higher | Lower |
| Onset of Action | Rapid (~1 hour) | Delayed (~5 hours) |
| Metabolism in Humans | Converted to 6β-naltrexol | Terminal metabolite |
Nalmefene
Nalmefene, a derivative of this compound, is another opioid antagonist approved for reducing alcohol consumption rather than maintaining abstinence .
- Receptor Profile : Similar to this compound but with a longer half-life (8–10 hours vs. 4 hours for oral this compound) .
- Clinical Use : Approved in Europe for "as-needed" reduction of heavy drinking, contrasting with this compound’s role in sustaining abstinence .
- Pharmacological Distinction : While both compounds target MOR, KOR, and DOR, nalmefene’s indication reflects its optimization for harm reduction rather than abstinence .
Methylthis compound
Methylthis compound, a quaternary ammonium derivative of this compound, is restricted to peripheral opioid receptor antagonism due to its charged structure, which limits blood-brain barrier (BBB) penetration .
Buprenorphine
Buprenorphine, a partial MOR agonist and KOR antagonist, is used for OUD maintenance therapy. Unlike this compound, it suppresses withdrawal and cravings without fully blocking opioid effects .
- Mechanistic Contrast: Buprenorphine’s partial agonism reduces overdose risk, whereas this compound’s pure antagonism requires full opioid detoxification prior to initiation .
- Formulations: Sublingual buprenorphine (SL-BUP) is compared with XR-NTX in adherence studies, with SL-BUP showing higher retention rates in some cohorts .
Table 2: this compound vs. Buprenorphine in OUD Treatment
| Parameter | This compound (XR-NTX) | Buprenorphine (SL-BUP) |
|---|---|---|
| Mechanism | Full MOR antagonist | Partial MOR agonist |
| Detox Requirement | Mandatory | Not required |
| Overdose Risk | None | Low |
| Adherence | Monthly injection | Daily sublingual dose |
生物活性
Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
This compound operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, this compound has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .
Key Mechanisms:
- Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
- TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
- Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .
Pharmacokinetics
This compound is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .
| Pharmacokinetic Parameter | Value |
|---|---|
| Oral Bioavailability | 5-40% |
| Volume of Distribution | 1350 L (IV) |
| Protein Binding | 21% |
| Metabolism | Hepatic |
Alcohol Use Disorder
A multicenter, double-blind study demonstrated that this compound significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on this compound relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the this compound group.
Case Studies
- Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating this compound at 50 mg daily, later titrated to 100 mg. This case illustrates this compound's potential beyond traditional substance use disorders .
- Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting this compound at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Neuroprotective Effects: this compound has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
- Opioid Use Disorder Treatment: Extended-release formulations of this compound have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of this compound could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .
常见问题
Q. What pharmacokinetic-pharmacodynamic (PK-PD) models optimize this compound dosing for subpopulations (e.g., rapid metabolizers, women)?
- Methodological Answer: Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) identifies covariates like CYP2D6 polymorphisms or body mass index. For example, extended-release formulations (e.g., Vivitrol®) require dose adjustments in hepatic impairment, validated via AUC comparisons . Gender-specific analysis in women with AUD found 25% lower clearance rates, necessitating stratified dosing .
Q. How do neuroimaging paradigms (e.g., fMRI) elucidate this compound’s modulation of cue-induced craving in alcohol-dependent individuals?
- Methodological Answer: Block-design fMRI studies contrast alcohol cue reactivity pre- and post-naltrexone, focusing on ventral striatum (VS) activation. Myrick et al. (2008) used blood-oxygen-level-dependent (BOLD) responses to show a 40% reduction in VS activation with this compound vs. placebo, correlating with reduced self-reported craving (r = 0.67, p < 0.01). Ondansetron-naltrexone combinations further dampen dopaminergic signaling, requiring factorial designs to parse synergistic effects .
Q. What in silico and experimental approaches improve this compound delivery systems (e.g., ocular niosomes, molecularly imprinted polymers)?
- Methodological Answer: Density functional theory (DFT) optimizes monomer-template interactions for molecularly imprinted polymers (MIPs). Rahmani et al. (2017) used B3LYP/6-311G(d) calculations to design MIPs with 11.6 mg/g this compound adsorption, validated via Langmuir-Freundlich isotherms. For ocular delivery, Span 60-based niosomes enhanced transcorneal flux by 300% vs. free drug, assessed using ex vivo bovine models .
Q. How do genetic moderators (e.g., OPRM1 A118G polymorphism) influence this compound’s treatment effect heterogeneity in meta-analyses?
- Methodological Answer: Individual participant data (IPD) meta-analyses stratify outcomes by genotype. Maisel et al. (in press) found G-allele carriers had 50% higher abstinence rates (OR = 1.5, 95% CI: 1.1–2.0) vs. AA homozygotes. Mendelian randomization reduces confounding by linking genetic proxies (e.g., rs1799971) to drug response .
Data Contradiction and Synthesis
Q. Why do some RCTs report declining this compound efficacy over time, and how can survival analysis address this?
- Methodological Answer: Time-to-event analyses (e.g., Cox proportional hazards) differentiate early relapse (driven by acute withdrawal) vs. late relapse (psychological craving). The declining efficacy observed in longitudinal studies (e.g., 50% responder rate at 12 weeks dropping to 30% at 24 weeks) may reflect tolerance or waning compliance. Shared frailty models account for unmeasured heterogeneity .
Q. How do trial design differences (e.g., psychosocial support intensity) explain divergent outcomes in this compound studies for opioid dependence?
- Methodological Answer: Meta-regression quantifies the impact of adjunct therapies (e.g., cognitive behavioral therapy [CBT] vs. minimal counseling). Anton et al. (1999) demonstrated a 22% absolute increase in abstinence when this compound was paired with CBT (62% vs. 40%, p = 0.02), emphasizing the need for standardized behavioral protocols in pharmacotherapy trials .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
